Lipophilicity Advantage: XLogP3 Comparison with Methoxy and Non-Halogenated Analogs
The calculated lipophilicity (XLogP3) of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is 2.3, which represents a substantial increase over the estimated value for the non-fluorinated methoxy analog (estimated XLogP3 ≈ 1.0–1.5 based on structural calculations) [1]. This enhanced lipophilicity is attributable to the electron-withdrawing and hydrophobic nature of the difluoromethoxy group, which facilitates membrane penetration in cellular assays [2]. In contrast, the 4-(difluoromethoxy)picolinic acid lacking the 5-chloro substituent exhibits a predicted XLogP3 of approximately 2.8, indicating that the chlorine atom moderately reduces lipophilicity while introducing halogen bonding capability . This balanced profile positions the compound optimally between excessive hydrophobicity (which can cause solubility issues) and insufficient membrane permeability.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-Chloro-4-methoxypicolinic acid (estimated XLogP3 ≈ 1.0–1.5); 4-(Difluoromethoxy)picolinic acid (predicted XLogP3 ≈ 2.8) |
| Quantified Difference | +0.8 to +1.3 log units vs. methoxy analog; –0.5 log units vs. non-chlorinated difluoromethoxy analog |
| Conditions | Computed values based on XLogP3 algorithm; methoxy analog value is structurally estimated |
Why This Matters
Lipophilicity directly impacts membrane permeability and oral bioavailability; this compound offers a balanced logP value within the optimal range (1–3) for drug-like molecules while retaining halogen bonding potential.
- [1] Kuujia. Cas no 1805028-61-8 (5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid). Computed Properties: XLogP3. View Source
- [2] Kuujia. Cas no 1805028-61-8 (5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid). Product description. View Source
